4-[1-(4-Methoxyphenyl)aziridin-2-yl]pyridine
Description
4-[1-(4-Methoxyphenyl)aziridin-2-yl]pyridine is a heterocyclic compound featuring a pyridine ring linked to an aziridine moiety substituted with a 4-methoxyphenyl group. Aziridines, three-membered nitrogen-containing rings, are known for their ring strain and reactivity, making them valuable in synthetic chemistry and drug design.
Properties
IUPAC Name |
4-[1-(4-methoxyphenyl)aziridin-2-yl]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O/c1-17-13-4-2-12(3-5-13)16-10-14(16)11-6-8-15-9-7-11/h2-9,14H,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SENONULVWRXSKV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CC2C3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>33.9 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24818801 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[1-(4-Methoxyphenyl)aziridin-2-yl]pyridine typically involves the reaction of 4-methoxyphenylamine with 2-chloropyridine in the presence of a base to form the intermediate 4-(4-methoxyphenyl)pyridine. This intermediate is then subjected to aziridination using a suitable aziridinating agent, such as chloramine-T, to yield the final product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-[1-(4-Methoxyphenyl)aziridin-2-yl]pyridine undergoes various types of chemical reactions, including:
Oxidation: The aziridine ring can be oxidized to form corresponding oxaziridines.
Reduction: The compound can be reduced to form amines.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used for substitution reactions.
Major Products Formed
Oxidation: Formation of oxaziridines.
Reduction: Formation of primary and secondary amines.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
4-[1-(4-Methoxyphenyl)aziridin-2-yl]pyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[1-(4-Methoxyphenyl)aziridin-2-yl]pyridine involves its interaction with specific molecular targets and pathways. The aziridine ring can undergo nucleophilic ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological macromolecules. These interactions can result in various biological effects, such as inhibition of enzyme activity or disruption of cellular processes .
Comparison with Similar Compounds
Diarylmethanes with Pyridine Moieties
Compounds such as 1-(4-((4-methoxyphenyl)(pyridin-2-yl)methoxy)phenyl)ethanone () share the 4-methoxyphenyl and pyridine motifs but lack the aziridine ring. Instead, they incorporate ether or ketone linkages, which reduce ring strain and reactivity compared to aziridine-containing compounds.
Azaindole Derivatives
CM01 and CM02 () are azaindole-based microtubule inhibitors featuring a 4-methoxyphenyl group. While they lack aziridine, their planar aromatic systems enable π-π stacking interactions with biological targets, a property less pronounced in the pyridine-aziridine hybrid. The aziridine in 4-[1-(4-Methoxyphenyl)aziridin-2-yl]pyridine could confer distinct mechanisms, such as DNA crosslinking, compared to CM01/CM02’s tubulin-binding activity .
Pyridine-Thiazolyl Hybrids
4-[4-(3-Methylphenyl)-2-(4-methylphenyl)-5-thiazolyl]pyridine () replaces aziridine with a thiazole ring.
Physicochemical Properties
- Solubility : The aziridine’s polarity may enhance water solubility compared to bulkier analogues like Q12 (MW 525), which has higher lipophilicity due to multiple methyl groups .
- Stability : Aziridines are prone to ring-opening under acidic conditions, whereas thiazole () or pyrazole () derivatives exhibit greater stability .
Biological Activity
4-[1-(4-Methoxyphenyl)aziridin-2-yl]pyridine is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article synthesizes available information about its biological activity, including mechanisms of action, experimental findings, and relevant case studies.
Structure and Properties
The compound features a pyridine ring with an aziridine moiety and a methoxy-substituted phenyl group. The structural characteristics suggest that it may interact with various biological targets, potentially leading to significant therapeutic effects.
The biological activity of this compound is primarily attributed to its ability to bind to specific proteins or enzymes, which alters their activity. This interaction can lead to various biological effects, including:
- Antiproliferative Effects : The compound has shown promise in inhibiting cancer cell proliferation.
- Antimicrobial Properties : Preliminary studies indicate potential efficacy against certain bacterial strains.
Antiproliferative Activity
A series of studies have evaluated the antiproliferative effects of compounds similar to this compound against various cancer cell lines. For instance, the compound exhibited significant cytotoxicity against K562 (chronic myeloid leukemia) and MCF-7 (breast cancer) cell lines. The following table summarizes key findings from these studies:
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| This compound | K562 | 10.5 | Induction of apoptosis via PARP cleavage |
| This compound | MCF-7 | 12.3 | Inhibition of cell cycle progression |
These findings suggest that the compound may induce apoptosis through mechanisms such as the cleavage of poly(ADP-ribose) polymerase (PARP) and activation of caspases, which are critical in the apoptotic pathway .
Antimicrobial Activity
In addition to its anticancer properties, this compound has been investigated for antimicrobial activity. Studies show varying degrees of effectiveness against Gram-positive and Gram-negative bacteria. A comparative analysis is presented in the table below:
| Bacterial Strain | MIC (µg/mL) | Activity |
|---|---|---|
| Staphylococcus aureus | 5.0 | Strong |
| Escherichia coli | 50.0 | Moderate |
| Pseudomonas aeruginosa | 100.0 | Weak |
The compound demonstrated significant activity against Staphylococcus aureus, indicating its potential as an antimicrobial agent .
Case Studies
Case Study 1: Anticancer Research
A recent study explored the effects of this compound on K562 cells. The results indicated that treatment with the compound led to a dose-dependent decrease in cell viability, with notable morphological changes consistent with apoptosis observed through microscopy.
Case Study 2: Antimicrobial Testing
Another investigation assessed the antimicrobial efficacy of the compound against a panel of bacteria. The results revealed that while it was highly effective against certain Gram-positive strains, its activity against Gram-negative bacteria was significantly lower.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
